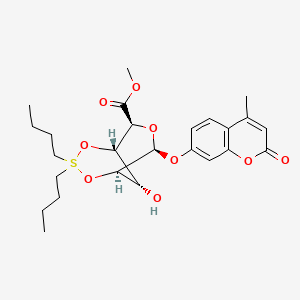
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester is a fluorogenic substrate used in the assay of alpha-L-Iduronidase. This compound is significant in the diagnosis of Mucopolysaccharidosis II (Hunter disease), a lysosomal storage disorder.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester involves multiple steps. The starting material is typically 4-Methylumbelliferone, which undergoes glycosylation with alpha-L-Idopyranuronic acid derivatives. The dibutylsulfane group is introduced through a substitution reaction, and the final product is obtained by esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dibutylsulfane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzyme assays.
Biology: Helps in studying enzyme kinetics and mechanisms.
Medicine: Essential in diagnosing lysosomal storage disorders like Mucopolysaccharidosis II.
Industry: Used in the production of diagnostic kits and research reagents.
Mechanism of Action
The compound acts as a substrate for alpha-L-Iduronidase. When hydrolyzed by the enzyme, it releases a fluorescent product, 4-Methylumbelliferone, which can be quantitatively measured. This fluorescence is used to assess enzyme activity and diagnose related disorders.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl alpha-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt
- 4-Methylumbelliferyl beta-D-Glucuronide
- 4-Methylumbelliferyl alpha-D-Galactopyranoside
Uniqueness
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester is unique due to its specific use in diagnosing Mucopolysaccharidosis II. Its fluorogenic properties and the presence of the dibutylsulfane group make it distinct from other similar compounds.
Properties
Molecular Formula |
C25H34O9S |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
methyl (1R,5S,6S,8S,9S)-3,3-dibutyl-9-hydroxy-8-(4-methyl-2-oxochromen-7-yl)oxy-2,4,7-trioxa-3λ4-thiabicyclo[3.3.1]nonane-6-carboxylate |
InChI |
InChI=1S/C25H34O9S/c1-5-7-11-35(12-8-6-2)33-21-20(27)22(34-35)25(32-23(21)24(28)29-4)30-16-9-10-17-15(3)13-19(26)31-18(17)14-16/h9-10,13-14,20-23,25,27H,5-8,11-12H2,1-4H3/t20-,21-,22+,23-,25+/m0/s1 |
InChI Key |
PBKFPPFUILFFQT-LYVDORBWSA-N |
Isomeric SMILES |
CCCCS1(O[C@H]2[C@@H]([C@@H](O1)[C@@H](O[C@@H]2C(=O)OC)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)O)CCCC |
Canonical SMILES |
CCCCS1(OC2C(C(O1)C(OC2C(=O)OC)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















